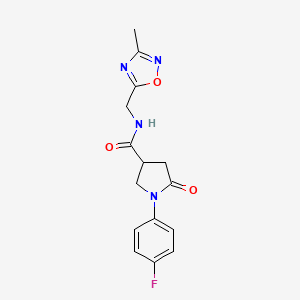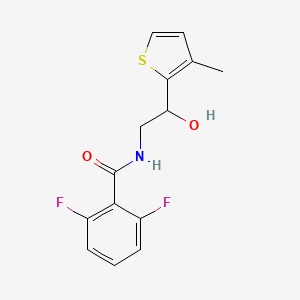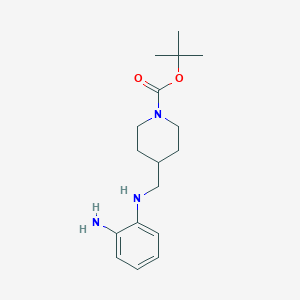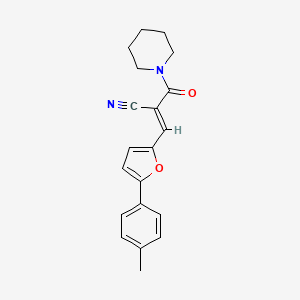
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile, commonly known as PFA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFA belongs to the class of furan-containing compounds that have been extensively studied for their biological and pharmacological properties.
Applications De Recherche Scientifique
Metal-Assisted Synthesis in Organometallics
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile can be linked to studies involving metal-assisted synthesis in organometallic chemistry. For instance, compounds like 1-piperidino carbonitrile are used in thermal ring-opening reactions with various alkenes, demonstrating the role of electronic properties of alkenes in determining regio- and stereoselectivity (Streubel et al., 2006).
Photocycloaddition in Heterocyclic Chemistry
The photocycloaddition of compounds like furo[3,2-c]pyridin-4(5H)-one with acrylonitrile highlights another application area. This process, studied extensively in heterocyclic chemistry, involves understanding the structures of photoadducts through techniques like nuclear magnetic resonance spectroscopy (Shiotani & Tsukamoto, 1995).
Porous Carbon Formation in Material Chemistry
In the field of materials chemistry, research into the formation of porous carbon by carbonization in zeolite nanochannels has shown the potential use of poly(acrylonitrile) and poly(furfuryl alcohol). This process involves extracting carbon from zeolite frameworks, leading to the creation of highly porous materials (Kyotani et al., 1997).
Graft Copolymerization in Polymer Chemistry
The graft copolymerization of novel monomers like 2-(furan-2-carbonyl) acrylonitrile onto chitosan, studied in polymer chemistry, involves using potassium persulfate and sodium sulfite as a redox system. This research has implications for developing materials with increased swelling in water and enhanced antifungal and antibacterial activities (Sagheer et al., 2013).
Synthesis of Benzofurans and Furochromenes in Organic Chemistry
The synthesis of novel benzofurans and furochromenes through the treatment of (2E)-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile with active carbon nucleophiles represents another application. This research in organic chemistry explores Michael addition, retro-Michael, and γ-pyrone ring opening followed by different types of recyclization (Assiri et al., 2019).
Transition Metal-Catalyzed Reactions in Catalysis
Transition metal-catalyzed reactions of amines with acrylic acid derivatives, as studied in catalysis, reveal new classes of reactions. For instance, the addition of piperidine to methacrylonitrile and other derivatives serves as a basis for synthesizing β-amino acids, amino alcohols, and diamines (Kawatsura and Hartwig, 2001).
Propriétés
IUPAC Name |
(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15-5-7-16(8-6-15)19-10-9-18(24-19)13-17(14-21)20(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQHOZXVDQPJE-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(piperidine-1-carbonyl)-3-(5-(p-tolyl)furan-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

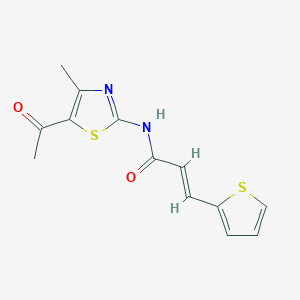
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)
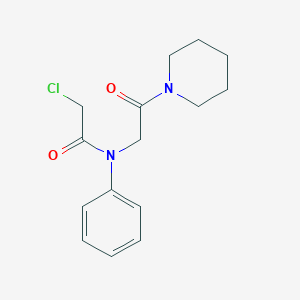
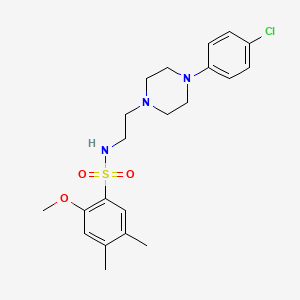
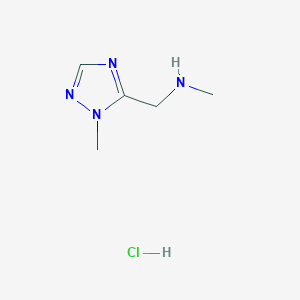
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2893112.png)
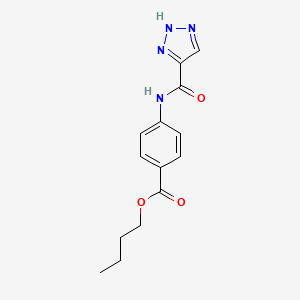
![1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893118.png)
![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)
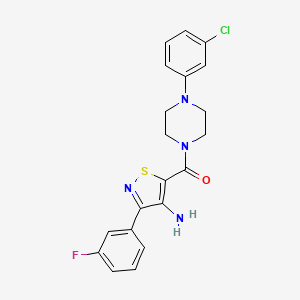
![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)
